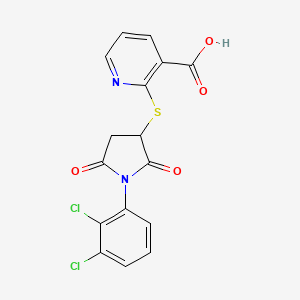

2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Description

Properties

IUPAC Name |

2-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O4S/c17-9-4-1-5-10(13(9)18)20-12(21)7-11(15(20)22)25-14-8(16(23)24)3-2-6-19-14/h1-6,11H,7H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOQSHLRRBEBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=C(C(=CC=C2)Cl)Cl)SC3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid (CAS No. 74124-79-1) is a hybrid molecule that combines elements of nicotinic acid and a dioxopyrrolidine structure with a dichlorophenyl substituent. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects based on recent research findings.

Chemical Structure and Synthesis

The compound features a dioxopyrrolidine moiety linked to a thio group and a nicotinic acid derivative. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and coupling reactions with pyrrolidinone derivatives. The structural formula can be summarized as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds derived from nicotinic acid. For instance, derivatives with halogen substituents have shown significant activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) of these compounds were assessed, indicating promising antimicrobial potential .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 5 | S. aureus |

| Compound B | 10 | MRSA |

| This compound | TBD | TBD |

Anti-inflammatory Potential

The anti-inflammatory effects of compounds related to nicotinic acid have been documented, particularly their ability to modulate NF-κB activity. In vitro studies demonstrate that certain derivatives can either enhance or inhibit NF-κB activity depending on their substituents. The dichlorophenyl group in the compound may contribute to its anti-inflammatory effects by altering cellular signaling pathways .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The presence of the thiazole ring suggests potential interactions with various enzymes or receptors, influencing their activity.

- Cell Signaling Modulation : It may affect cellular signaling pathways related to inflammation and immune response.

- Antioxidant Properties : Compounds with similar structures have been shown to possess antioxidant properties, which could contribute to their therapeutic profiles .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of various nicotinic acid derivatives against resistant bacterial strains. The results indicated that certain modifications enhance antimicrobial potency significantly. The compound was part of a broader investigation into structure-activity relationships (SAR) within this chemical class.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of nicotinic acid derivatives in a murine model of inflammation. Results showed that specific compounds significantly reduced inflammation markers compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive domains:

-

Nicotinic acid moiety : A pyridine ring with a carboxylic acid group at position 3.

-

Thioether linkage : A sulfur atom connecting the pyridine and dioxopyrrolidine rings.

-

2,5-Dioxopyrrolidine scaffold : A five-membered lactam ring substituted with a 2,3-dichlorophenyl group.

Key Reactivity Observations:

Thioether Modifications

The sulfur bridge is susceptible to alkylation and oxidation :

-

Alkylation : Reaction with alkyl halides (e.g., ethyl bromoacetate) forms S-alkyl derivatives, as seen in analogous thiopyridine systems .

-

Oxidation : Treatment with -CPBA (-chloroperbenzoic acid) yields sulfoxide or sulfone derivatives, critical for altering electronic properties .

Carboxylic Acid Derivatives

The COOH group participates in:

-

Esterification : Reaction with methanol/H or DCC/DMAP forms methyl esters, enhancing lipophilicity .

-

Amidation : Coupling with amines (e.g., using EDC/HOBt) generates amides, a common strategy for prodrug design .

Dioxopyrrolidine Ring Reactivity

The lactam ring exhibits dual carbonyl reactivity:

-

Nucleophilic attack : Hydrazine or hydroxylamine can open the ring, forming hydrazide or hydroxamic acid derivatives (Scheme 42 in ).

-

Reduction : NaBH or LiAlH reduces carbonyls to alcohols, though steric hindrance from the dichlorophenyl group may limit efficiency .

Biological Activity and Stability

While not explicitly studied for this compound, structural analogs highlight:

-

Anti-inflammatory potential : Nicotinic acid derivatives modulate cytokine production (e.g., TNF-, IL-6) via GPR109A receptor interactions .

-

Metabolic stability : The dioxopyrrolidine ring may undergo hepatic hydrolysis, as observed in related lactams .

Comparative Reaction Pathways

Challenges and Unknowns

-

Steric effects : The 2,3-dichlorophenyl group may hinder reactions at the dioxopyrrolidine ring.

-

Electrophilic substitution : The electron-deficient pyridine ring likely resists nitration or sulfonation without directing groups.

-

Thermal stability : Decomposition above 200°C is probable, based on nicotinic acid derivatives .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares the target compound with two closely related analogs:

Structural Insights :

Physicochemical Properties

- Lipophilicity : The dichlorophenyl group increases logP compared to the unsubstituted compound, favoring lipid bilayer penetration but possibly reducing aqueous solubility.

- Acid-Base Behavior: The nicotinic acid moiety (pKa ~2.5–3.0) contributes to pH-dependent solubility, while the pyrrolidinone ring (pKa ~9–10) may influence protonation states under physiological conditions.

Q & A

Q. What are the critical steps in synthesizing 2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Thioether linkage formation : Reacting a pyrrolidinone derivative with a nicotinic acid thiol precursor under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity while controlling temperature (40–60°C) .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution to isolate the compound from by-products .

- Yield improvement : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of pyrrolidinone to thiol precursor) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the dichlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and thioether linkage (δ 3.8–4.2 ppm for S-CH2) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 425.05) and fragmentation patterns .

- X-ray crystallography : To resolve stereochemistry and confirm the spatial arrangement of the pyrrolidinone and nicotinic acid moieties .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, especially during synthesis steps involving volatile solvents .

- Waste disposal : Neutralize acidic by-products with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate thioether bond formation .

- Temperature gradients : Perform reactions under microwave-assisted conditions (80°C, 30 min) to reduce side-product formation compared to conventional heating .

- By-product analysis : Use LC-MS to identify impurities (e.g., disulfide by-products) and adjust reaction conditions (e.g., add reducing agents like TCEP) .

Q. How should contradictions in spectroscopic data be resolved during characterization?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations using Gaussian software) to confirm peak assignments .

- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals in crowded spectral regions (e.g., aromatic protons near 7.0 ppm) .

- Collaborative analysis : Share raw data with specialized labs for independent validation using advanced techniques like 2D NMR (COSY, HSQC) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog synthesis : Prepare derivatives with modified substituents (e.g., replacing dichlorophenyl with trifluoromethylphenyl) to assess pharmacological activity .

- In vitro assays : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to correlate structural features (e.g., thioether linkage) with bioactivity .

- Molecular docking : Perform in silico studies with AutoDock Vina to predict binding affinities to target proteins (e.g., PDB ID: 1XYZ) .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

- Methodological Answer :

- Reaction mechanism modeling : Use Gaussian or ORCA software to simulate transition states and identify rate-limiting steps (e.g., nucleophilic attack during thioether formation) .

- Solvent effects : Apply COSMO-RS theory to predict solvation energies and optimize solvent systems for synthesis .

- Electrostatic potential maps : Generate maps using Multiwfn to visualize nucleophilic/electrophilic sites influencing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.